Tetrahydro-3,6-dimethyl-2H-pyran-2-one
Overview
Description
Tetrahydro-3,6-dimethyl-2H-pyran-2-one is an organic compound that can be used as an intermediate in organic synthesis, particularly for the creation of fragrances and flavors . It can also be used as a solvent in cosmetics and personal care products .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the hydroalkoxylation of γ- and δ-hydroxy olefins . This process can tolerate various substitution patterns and a number of functional groups . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C7H12O2 . Its molecular weight is 128.1690 . The IUPAC Standard InChI is InChI=1S/C7H12O2/c1-7(2)5-3-4-6(8)9-7/h3-5H2,1-2H3 .Chemical Reactions Analysis
This compound and similar compounds can undergo a variety of chemical reactions. For example, they can participate in the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . They can also react with cerium ammonium nitrate to produce tetrahydrofuran and tetrahydropyran derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 128.1690 . Its density is 0.956g/cm3 . The boiling point is 219.4ºC at 760 mmHg .Scientific Research Applications
Chemical Synthesis
Tetrahydro-3,6-dimethyl-2H-pyran-2-one is utilized in various chemical syntheses. For instance, it's involved in Prins reactions with Arylaldehydes, where 1,4-addition of arylaldehydes to 2,3-dimethyl-1,3-butadiene forms 2-aryl-4,5-dimethyl-3,6-dihydro-2H-pyrans (Griengl & Geppert, 1976). Additionally, a novel tetrahydrofuran derivative was synthesized via a tertiary ketol-type rearrangement involving tetrahydro-4, 4-dimethyl-2-oxo-3-furanyl propanoate, benzaldehyde, and base (Drewes et al., 1993).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are synthesized for potential therapeutic applications. For example, a study reported the synthesis of 2-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbonyl)-6,6-dimethyl-3-phenyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one derivatives using a sequential one-pot, two-step reaction (Bade & Vedula, 2014).
Structural Analysis and Stereochemistry
The compound has been a subject of structural and stereochemical studies. For instance, the structure determination of dimethyl (±)-3β-methyl-2-oxo-6α-phenyl-3,4,5,6-tetrahydro-2H-pyran-3α,5α-dicarboxylate established its relative stereochemistry (Fallon et al., 1996).
Organic Chemistry and Catalysis
In organic chemistry, this compound derivatives have been synthesized for various applications. For example, tetrasubstituted thiophenes were synthesized by ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions (Sahu et al., 2015). Moreover, tertiary alcohols derived from tetrahydro-4H-pyran-4-one and tetrahydrothiopyran-4-one were prepared and analyzed (Tran et al., 2005).
Bioactive Compounds Synthesis
This compound is also involved in the synthesis of bioactive compounds. For example, Tetrahydrobenzo[b]pyran derivatives were synthesized using sulfonic acid functionalized silica as an efficient catalyst (Ziarani et al., 2011).
Mechanism of Action
Target of Action
Tetrahydro-3,6-dimethyl-2H-pyran-2-one is a chemical compound with a molecular formula of C7H12O2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that the compound is usually prepared through the cycloaddition reaction of carbonyl compounds, which requires specific catalysts and conditions . .
Biochemical Pathways
It is known that the compound is involved in the synthesis of fragrances and flavors , suggesting that it may play a role in certain biochemical pathways related to these processes.
Pharmacokinetics
Its molecular weight is 128.16900 , and it has a density of 0.956g/cm3 . The compound has a boiling point of 219.4ºC at 760 mmHg , suggesting that it may have good stability under normal physiological conditions.
Result of Action
Given its use in the synthesis of fragrances and flavors , it may have effects on olfactory and gustatory receptors, but this is purely speculative and requires further investigation.
Action Environment
It is known that during its use, good ventilation conditions should be maintained to ensure safety . This suggests that the compound’s action may be influenced by environmental conditions such as temperature and air quality.
Safety and Hazards
Future Directions
Recent research has focused on the synthesis of high CO2-content polymers using CO2-derived lactones such as 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) . This suggests that Tetrahydro-3,6-dimethyl-2H-pyran-2-one and similar compounds could have potential applications in the development of sustainable polymers .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be synthesized through the ring addition reaction of carbonyl compounds, which requires specific catalysts and conditions
Molecular Mechanism
It is known that the compound is synthesized through a ring addition reaction involving carbonyl compounds
Properties
IUPAC Name |
3,6-dimethyloxan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-6(2)9-7(5)8/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPKQLPQAUWJAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958385 | |
Record name | 3,6-Dimethyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3720-22-7 | |
Record name | Tetrahydro-3,6-dimethyl-2H-pyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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